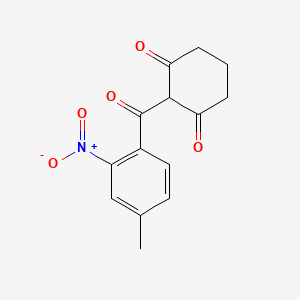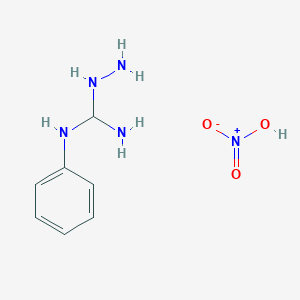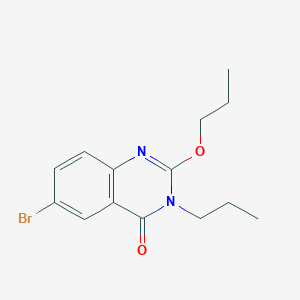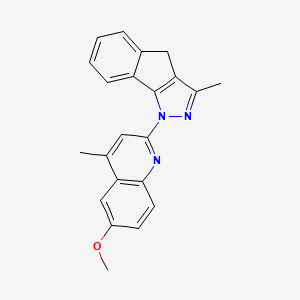
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium is an organophosphorus compound with a unique structure that includes both ethoxy and diethoxyethyl groups attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxyethyl)(ethoxy)oxophosphanium typically involves the reaction of diethyl phosphite with ethyl vinyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a ligand in drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism by which (2,2-Diethoxyethyl)(ethoxy)oxophosphanium exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The pathways involved often include nucleophilic attack on the phosphorus atom, leading to the formation of intermediate species that drive the reaction forward .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,2-diethoxyethylphosphonate
- Diethyl phosphonacetaldehyde diethyl acetal
- Ethyl vinyl ether
Uniqueness
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium is unique due to its specific combination of ethoxy and diethoxyethyl groups attached to the phosphorus atom. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, its ability to form stable coordination complexes with metal ions makes it particularly valuable in catalytic applications .
Propiedades
Número CAS |
133346-00-6 |
|---|---|
Fórmula molecular |
C8H18O4P+ |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
2,2-diethoxyethyl-ethoxy-oxophosphanium |
InChI |
InChI=1S/C8H18O4P/c1-4-10-8(11-5-2)7-13(9)12-6-3/h8H,4-7H2,1-3H3/q+1 |
Clave InChI |
YHCRONIXKOMLME-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C[P+](=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)
![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
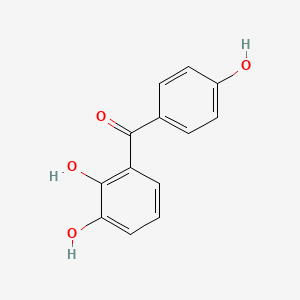
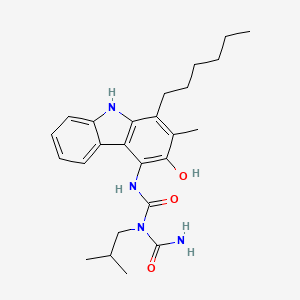
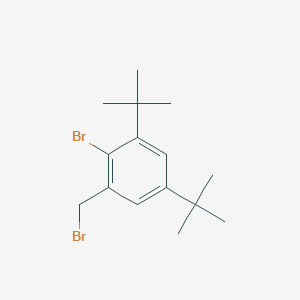
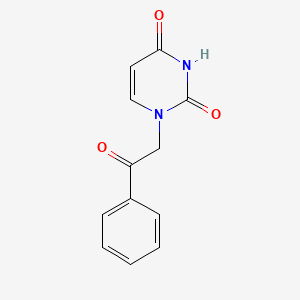
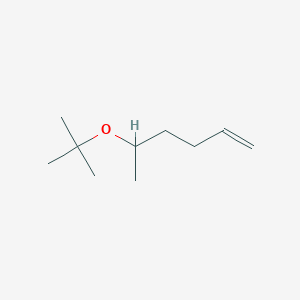
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)

